4-Amino-3-(2-bromo-1,1,2,2-tetrafluoroethyl)acetophenone
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Overview
Description
4-Amino-3-(2-bromo-1,1,2,2-tetrafluoroethyl)acetophenone is a chemical compound with the molecular formula C10H8BrF4NO and a molecular weight of 314.07 g/mol. This compound has attracted significant scientific attention due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(2-bromo-1,1,2,2-tetrafluoroethyl)acetophenone involves several steps. One common method includes the bromination of acetophenone derivatives. For example, the α-bromination reaction of carbonyl compounds can be performed using pyridine hydrobromide perbromide as the brominating agent . The reaction conditions typically involve controlling the reaction time, temperature, and the dosage of the brominating agent to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the bromination of acetophenone derivatives under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(2-bromo-1,1,2,2-tetrafluoroethyl)acetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic substitution reactions, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Bromination: Pyridine hydrobromide perbromide is commonly used as a brominating agent.
Catalysts: Palladium catalysts are often employed in coupling reactions involving this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the bromine atom can lead to the formation of various substituted acetophenone derivatives.
Scientific Research Applications
4-Amino-3-(2-bromo-1,1,2,2-tetrafluoroethyl)acetophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s derivatives have shown antifungal activities against various fungal strains.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of pesticides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-(2-bromo-1,1,2,2-tetrafluoroethyl)acetophenone involves its interaction with specific molecular targets and pathways. For example, its derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is crucial for its antifungal and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4’-Bromoacetophenone: Used as an organic building block in various coupling reactions.
2-Bromoacetophenone: Participates in enantioselective addition reactions and other organic transformations.
Propiophenone: Can be chlorinated in the meta position and used in various organic syntheses.
Uniqueness
4-Amino-3-(2-bromo-1,1,2,2-tetrafluoroethyl)acetophenone is unique due to its tetrafluoroethyl group, which imparts distinct physical and chemical properties. This makes it a valuable compound for specific applications in chemistry, biology, and industry.
Properties
IUPAC Name |
1-[4-amino-3-(2-bromo-1,1,2,2-tetrafluoroethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF4NO/c1-5(17)6-2-3-8(16)7(4-6)9(12,13)10(11,14)15/h2-4H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCYXLXAEOPAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)C(C(F)(F)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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